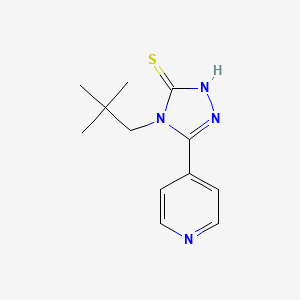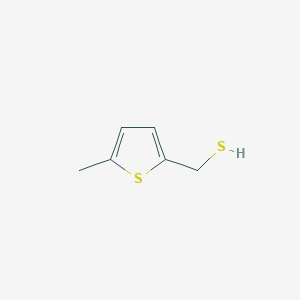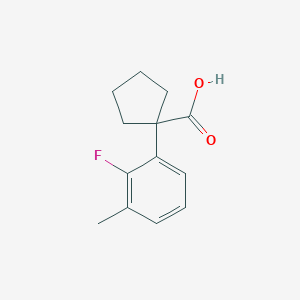![molecular formula C12H18ClF6N B13481590 Bis({[(1s,3s)-3-(trifluoromethyl)cyclobutyl]methyl})amine hydrochloride](/img/structure/B13481590.png)
Bis({[(1s,3s)-3-(trifluoromethyl)cyclobutyl]methyl})amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis({[(1s,3s)-3-(trifluoromethyl)cyclobutyl]methyl})amine hydrochloride is a chemical compound known for its unique structural properties and potential applications in various fields. The compound features a cyclobutyl ring substituted with a trifluoromethyl group, which imparts distinct chemical and physical characteristics. The presence of the hydrochloride salt enhances its solubility in aqueous solutions, making it suitable for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis({[(1s,3s)-3-(trifluoromethyl)cyclobutyl]methyl})amine hydrochloride typically involves the cycloaddition of 2-trifluoromethyl-1,3-conjugated enynes with 2,2,2-trifluorodiazoethane. This reaction proceeds smoothly under transition-metal and base-free conditions, yielding the desired cycloaddition products in good to excellent yields . The choice of solvent plays a crucial role in determining the final product, with N,N-dimethylacetamide (DMAc) favoring the formation of bis(trifluoromethyl)pyrazolines, while 1,2-dichloroethane (DCE) leads to the formation of bis(trifluoromethyl)cyclopropanes .
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Bis({[(1s,3s)-3-(trifluoromethyl)cyclobutyl]methyl})amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced derivatives.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new compounds with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield trifluoromethyl-substituted ketones or alcohols, while substitution reactions can produce a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Bis({[(1s,3s)-3-(trifluoromethyl)cyclobutyl]methyl})amine hydrochloride has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of complex molecules with trifluoromethyl groups.
Biology: It serves as a probe in biochemical studies to investigate the effects of trifluoromethyl substitution on biological activity.
Medicine: The compound is explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: It finds applications in the development of advanced materials and agrochemicals due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Bis({[(1s,3s)-3-(trifluoromethyl)cyclobutyl]methyl})amine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity to enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(trifluoromethyl) disulfide: A fluorinated organosulfur compound used as a fumigant and intermediate in the synthesis of triflic acid.
Trifluoromethylated compounds: These compounds are important in the pharmaceutical and agrochemical industries due to their unique properties.
Uniqueness
Bis({[(1s,3s)-3-(trifluoromethyl)cyclobutyl]methyl})amine hydrochloride stands out due to its cyclobutyl ring structure and the specific positioning of the trifluoromethyl group
Eigenschaften
Molekularformel |
C12H18ClF6N |
|---|---|
Molekulargewicht |
325.72 g/mol |
IUPAC-Name |
1-[3-(trifluoromethyl)cyclobutyl]-N-[[3-(trifluoromethyl)cyclobutyl]methyl]methanamine;hydrochloride |
InChI |
InChI=1S/C12H17F6N.ClH/c13-11(14,15)9-1-7(2-9)5-19-6-8-3-10(4-8)12(16,17)18;/h7-10,19H,1-6H2;1H |
InChI-Schlüssel |
CCCDGBLFHQPHTL-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC1C(F)(F)F)CNCC2CC(C2)C(F)(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-Fluorobenzo[D]oxazole-2-carboxylic acid](/img/structure/B13481540.png)

![6-Methoxy-7-[(oxiran-2-yl)methoxy]isoquinoline](/img/structure/B13481554.png)
![{5-Azaspiro[2.3]hexan-1-yl}methanol](/img/structure/B13481555.png)







